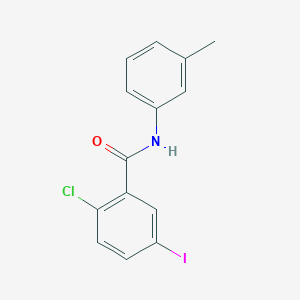
2-chloro-5-iodo-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-iodo-N-(3-methylphenyl)benzamide, also known as CI-976, is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in the formation of cholesterol esters in the body. CI-976 has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood.
Mécanisme D'action
The mechanism of action of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide involves the inhibition of ACAT, an enzyme that catalyzes the formation of cholesterol esters from free cholesterol and long-chain fatty acyl-CoA. By inhibiting ACAT, 2-chloro-5-iodo-N-(3-methylphenyl)benzamide reduces the formation of cholesterol esters, thereby decreasing the levels of cholesterol in the blood.
Effets Biochimiques Et Physiologiques
2-chloro-5-iodo-N-(3-methylphenyl)benzamide has been shown to reduce the levels of cholesterol in the blood by inhibiting the formation of cholesterol esters. This effect has been observed in both animal and human studies. In addition, 2-chloro-5-iodo-N-(3-methylphenyl)benzamide has been shown to have anti-atherosclerotic effects, which may be due to its ability to reduce the formation of cholesterol esters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-5-iodo-N-(3-methylphenyl)benzamide in lab experiments is its potent inhibitory effect on ACAT. This makes it a useful tool for studying the role of ACAT in cholesterol metabolism and atherosclerosis. However, one of the limitations of using 2-chloro-5-iodo-N-(3-methylphenyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-chloro-5-iodo-N-(3-methylphenyl)benzamide. One area of interest is the development of new ACAT inhibitors based on the structure of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide in the treatment of other conditions, such as Alzheimer's disease and cancer. Finally, further studies are needed to investigate the safety and efficacy of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide in human subjects.
Méthodes De Synthèse
The synthesis of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide involves the reaction of 2-chloro-5-iodobenzoic acid with 3-methylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with an acid chloride such as thionyl chloride to form the final compound.
Applications De Recherche Scientifique
2-chloro-5-iodo-N-(3-methylphenyl)benzamide has been extensively studied for its therapeutic potential in the treatment of hypercholesterolemia. Several studies have demonstrated that 2-chloro-5-iodo-N-(3-methylphenyl)benzamide is a potent inhibitor of ACAT, which plays a crucial role in the formation of cholesterol esters in the body. By inhibiting ACAT, 2-chloro-5-iodo-N-(3-methylphenyl)benzamide reduces the formation of cholesterol esters, thereby decreasing the levels of cholesterol in the blood.
Propriétés
Numéro CAS |
5525-38-2 |
|---|---|
Nom du produit |
2-chloro-5-iodo-N-(3-methylphenyl)benzamide |
Formule moléculaire |
C14H11ClINO |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
2-chloro-5-iodo-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11ClINO/c1-9-3-2-4-11(7-9)17-14(18)12-8-10(16)5-6-13(12)15/h2-8H,1H3,(H,17,18) |
Clé InChI |
QRKIAXCMDBHKGR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
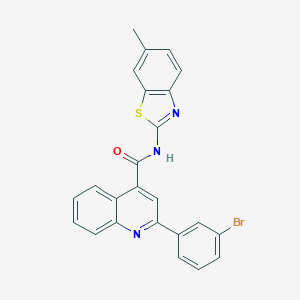
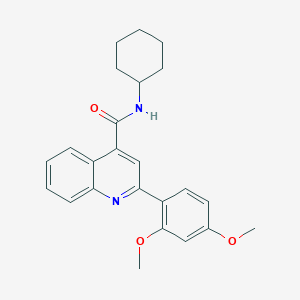
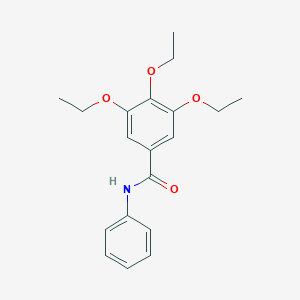
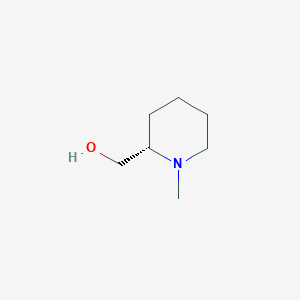
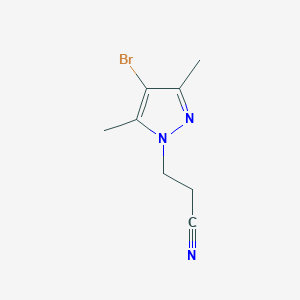
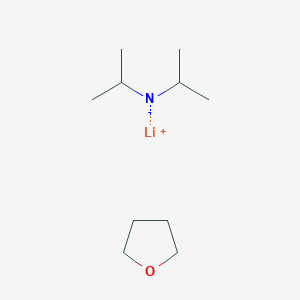
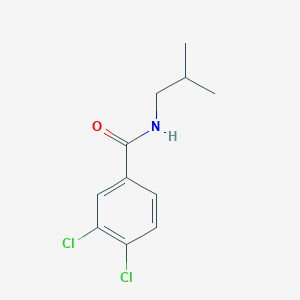
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
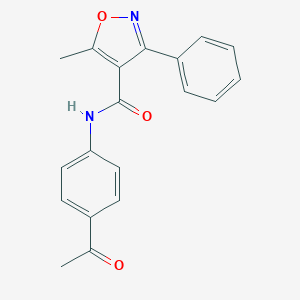
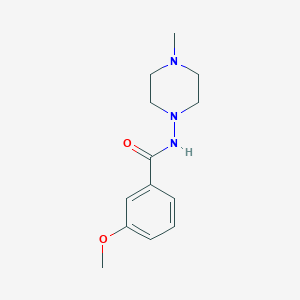
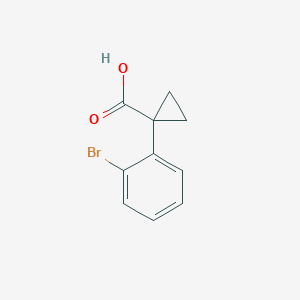
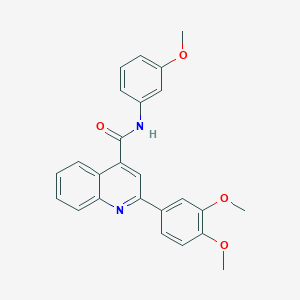
![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)